2-(2-furoyl)-N-methylhydrazinecarbothioamide
Overview
Description
2-(2-furoyl)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Selective Synthesis of Novel Compounds : The reaction of substituted 2-aroyl-hydrazinecarbothioamides with certain reagents leads to the formation of new chemical compounds like furo[3,4-d]-1,3-thiazoles, showcasing the reactivity and utility of 2-(2-furoyl)-N-methylhydrazinecarbothioamide in synthesizing novel chemical structures (Aly et al., 2012).
- Electrochemical Properties : Electrochemical reductions of compounds related to this compound, such as 2-furoyl chloride, reveal intricate reactions and products, indicating its potential for further electrochemical studies (Urove & Peters, 1994).
Biological and Pharmacological Activities
- Insecticidal and Antitumor Activity : Derivatives of this compound, such as N,N′‐Diacylhydrazine derivatives containing furan, show promising insecticidal and antitumor activities, revealing the compound's potential in medicinal chemistry (Cui et al., 2010).
- DNA and Protein Interaction : Certain derivatives, like ruthenium(III) complexes with 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide, demonstrate significant interaction with DNA and proteins, which could be crucial for developing new drugs or biochemical tools (Sampath et al., 2013).
Material Science and Environmental Applications
- Chemosensor Development : Novel chemosensors using N-methylhydrazinecarbothioamide derivatives have been developed for detecting Cu2+ ions, indicating the use of this compound in environmental monitoring and material science (Mohan et al., 2020).
- Synthesis of Furoates : The compound's derivatives are used in the synthesis of cellulose furoates, which have applications in material science, particularly in the development of novel materials (Köhler & Heinze, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-furoyl)-N-methylhydrazinecarbothioamide is the Proteinase-activated receptor-2 (PAR2) . PAR2 receptors are expressed in immune cells of both the innate and adaptive immune systems and have been shown to play a role in several peripheral inflammatory conditions .
Mode of Action
The compound interacts with its target, the PAR2 receptor, through a series of complex biochemical reactions . These compounds exhibited competitive inhibition for the binding of a high-affinity radiolabelled PAR2-ligand . The interaction results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
The compound affects the biochemical pathways associated with the PAR2 receptor . Furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate. 5-Hydroxymethylfurfural (HMF) is converted, via 2,5-furandicarboxylic acid, into 2-furoic acid . The enzymes in these HMF/furfural degradation pathways are encoded by eight hmf genes .
Result of Action
It is known that the compound’s interaction with the par2 receptor can lead to various physiological effects, potentially including anti-inflammatory effects .
Properties
IUPAC Name |
1-(furan-2-carbonylamino)-3-methylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJBTZNSLZVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.